6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole
Overview
Description
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is a heterocyclic compound that features both pyrrole and benzothiazole moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively .
Mode of Action
For instance, it may bind to the active sites of its target enzymes, inhibiting their function . This interaction can lead to changes in cellular processes, such as the suppression of cell growth .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DHFR can disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . Similarly, inhibition of enoyl ACP reductase can interfere with bacterial fatty acid synthesis .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, some compounds containing a pyrrole ring have been found to inhibit the DHFR and enoyl ACP reductase enzymes .
Cellular Effects
In cellular studies, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has been observed to influence cell function. For example, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking studies have suggested that it may bind to the active sites of the DHFR and enoyl ACP reductase enzymes .
Temporal Effects in Laboratory Settings
It has been observed to have a significant impact on monoclonal antibody production over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method includes the use of a catalyst such as iron(III) chloride in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its fluorescent properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Similar structure but with an indole moiety instead of benzothiazole.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol: Contains a phenol group instead of benzothiazole.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(1H-indol-3-ylmethylene)benzohydrazide: Features an indole and benzohydrazide moiety.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is unique due to the combination of pyrrole and benzothiazole rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)-2-methyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-9-4-5-10(2)16(9)12-6-7-13-14(8-12)17-11(3)15-13/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWONMDBMDPLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)N=C(S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.